

Gomisin U: A Technical Overview within the Broader Context of Bioactive Gomisin Lignans

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gomisin U*

Cat. No.: *B2450082*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Confirmation: The molecular formula for **Gomisin U** is confirmed as C₂₃H₃₀O₇ with a molecular weight of approximately 418.48 g/mol .

Executive Summary: **Gomisin U** is a dibenzocyclooctadiene lignan isolated from *Schisandra chinensis*, a plant with a long history in traditional medicine. While specific research on the biological activities and mechanisms of action of **Gomisin U** is limited in publicly available scientific literature, the broader family of gomisin lignans has been the subject of extensive investigation. These studies have revealed a wide range of pharmacological effects, including anti-cancer, neuroprotective, anti-inflammatory, and metabolic regulatory properties. This guide provides a comprehensive overview of the known attributes of the gomisin family, offering valuable insights into the potential therapeutic applications and research directions for **Gomisin U** and related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties of Gomisin Lignans

The gomisin family of lignans shares a common dibenzocyclooctadiene core structure, with variations in substitutions on the aromatic rings and the cyclooctadiene ring influencing their biological activity.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Bioactivities
Gomisin U	C23H30O7	418.48	Largely uncharacterized
Gomisin A	C23H28O6	416.47	Anti-cancer, neuroprotective, P-glycoprotein inhibitor
Gomisin C	C23H28O7	416.47	Anti-inflammatory, inhibits neutrophil respiratory burst
Gomisin G	C28H34O9	514.56	Improves muscle strength, enhances mitochondrial biogenesis
Gomisin J	C23H28O6	416.47	Vasorelaxant, neuroprotective, anti-cancer
Gomisin L1	C22H24O6	384.42	Pro-apoptotic in ovarian cancer cells
Gomisin N	C23H28O7	416.47	Neuroprotective, anti-melanogenic, ameliorates lipid accumulation

Biological Activities and Mechanisms of Action of the Gomisin Family

While data on **Gomisin U** is scarce, studies on other gomisins have elucidated several key signaling pathways and molecular targets through which they exert their effects.

Anti-Cancer Activity

Several gomisins have demonstrated potent anti-cancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

- Gomisins A has been shown to enhance the antitumor effect of paclitaxel in ovarian cancer by suppressing oxidative stress[1][2]. It can also induce G1 cell cycle arrest in HeLa cells, particularly in the presence of TNF- α , through a STAT1-mediated pathway[3].
- Gomisins L1 induces apoptosis in human ovarian cancer cells (A2780 and SKOV3) by increasing intracellular reactive oxygen species (ROS) levels, a process mediated by NADPH oxidase[4][5].
- Gomisins J exhibits cytotoxic effects against breast cancer cell lines (MCF7 and MDA-MB-231) by inducing both apoptosis and necroptosis[6].

Neuroprotective Effects

The neuroprotective potential of gomisins has been highlighted in several studies, suggesting their therapeutic value in neurodegenerative diseases.

- Gomisins N has been shown to rescue cognitive impairment in models of Alzheimer's disease by targeting GSK3 β and activating the Nrf2 signaling pathway, a key regulator of the antioxidant response[7].
- Gomisins J attenuates cerebral ischemia/reperfusion injury by exerting anti-apoptotic, anti-inflammatory, and antioxidant effects.

Modulation of P-glycoprotein (P-gp)

Certain gomisins have been identified as inhibitors of P-glycoprotein, a transmembrane efflux pump that contributes to multidrug resistance in cancer cells. This suggests a potential role for these compounds as chemosensitizers.

Metabolic and Cardiovascular Effects

- Gomisins G improves muscle strength by enhancing mitochondrial biogenesis and function in models of muscle atrophy, acting through the Sirt1/PGC-1 α signaling pathway[8].

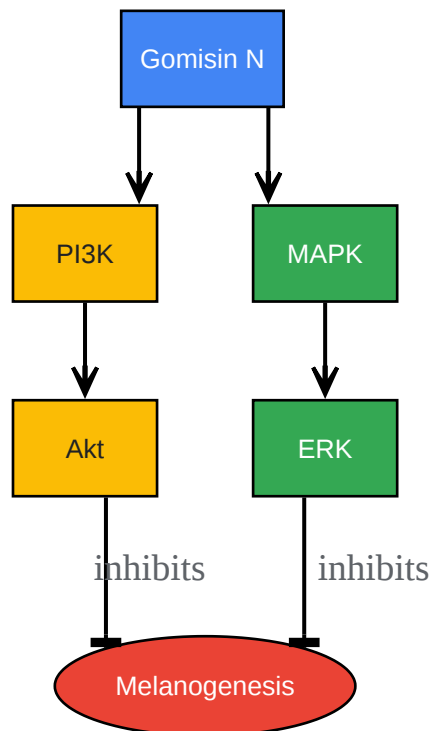
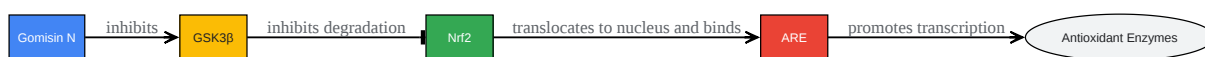
- Gomisin J induces vascular relaxation by activating endothelial nitric oxide synthase (eNOS), suggesting its potential in managing hypertension[9][10].
- Gomisin N ameliorates lipid accumulation and induces a brown fat-like phenotype in adipocytes through the activation of AMP-activated protein kinase (AMPK)[11].

Signaling Pathways Modulated by Gomisin Lignans

The diverse biological activities of gomisins are a result of their ability to modulate multiple intracellular signaling pathways.

Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Gomisin N has been shown to activate this pathway, leading to the expression of antioxidant enzymes.



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- To cite this document: BenchChem. [Gomisins U: A Technical Overview within the Broader Context of Bioactive Gomisins Lignans]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2450082#gomisins-u-molecular-weight-and-formula-c23h30o7]

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